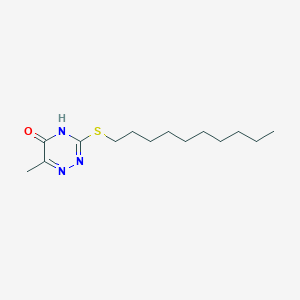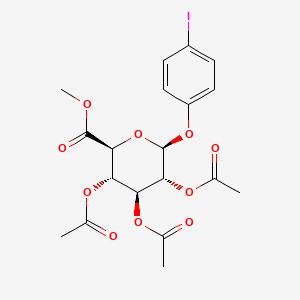
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a decylsulfanyl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 6-methyl-1,2,4-triazin-5-ol with a decylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography, depending on the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionsorganic solvent, base (e.g., potassium carbonate), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has found applications in various scientific research fields:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and additives for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is primarily attributed to its ability to interact with biological membranes and proteins. The decylsulfanyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the triazine ring can form hydrogen bonds and other interactions with protein targets, potentially inhibiting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Decylsulfanyl)-1,2,4-triazin-5-ol: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-1,2,4-triazin-5-ol: Similar structure but lacks the decylsulfanyl group.
3-(Octylsulfanyl)-6-methyl-1,2,4-triazin-5-ol: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
3-(Decylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both the decylsulfanyl and methyl groups, which impart distinct chemical and physical properties The decylsulfanyl group enhances the compound’s lipophilicity and membrane-disrupting ability, while the methyl group at the 6-position can influence the compound’s reactivity and interaction with biological targets
Properties
Molecular Formula |
C14H25N3OS |
|---|---|
Molecular Weight |
283.44 g/mol |
IUPAC Name |
3-decylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-5-6-7-8-9-10-11-19-14-15-13(18)12(2)16-17-14/h3-11H2,1-2H3,(H,15,17,18) |
InChI Key |
UXHWSFZAOFGFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B14099114.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B14099120.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14099125.png)
![N-tert-butyl-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099127.png)
![6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B14099136.png)
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099143.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099155.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B14099156.png)
![1-(4-Bromophenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099161.png)
![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14099162.png)
![3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B14099166.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099167.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099168.png)

